
Abefolastat tesaroxetan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abefolastat tesaroxetan is a bivalent sarcophagine conjugate that can be radiolabeled with positron-emitting copper-64 at room temperature. It is primarily used in prostate cancer research due to its high tumor uptake and retention . The compound is a prostate-specific membrane antigen (PSMA) inhibitor, making it a valuable tool in the diagnosis and treatment of metastatic castration-resistant prostate cancer .
Vorbereitungsmethoden
The synthesis of abefolastat tesaroxetan involves the conjugation of sarcophagine with specific ligands that allow for radiolabeling with copper-64. The reaction conditions typically involve room temperature settings, which facilitate the radiolabeling process .
Analyse Chemischer Reaktionen
Abefolastat tesaroxetan undergoes several types of chemical reactions, including:
Radiolabeling: The compound can be readily radiolabeled with copper-64 at room temperature.
Binding Reactions: It binds specifically to PSMA, which is overexpressed in prostate cancer cells.
Common reagents used in these reactions include copper-64 and various solvents that facilitate the radiolabeling process. The major product formed from these reactions is the radiolabeled this compound, which is used for imaging and therapeutic purposes .
Wissenschaftliche Forschungsanwendungen
Abefolastat tesaroxetan has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying binding interactions and molecular imaging.
Biology: Helps in understanding the expression and function of PSMA in prostate cancer cells.
Medicine: Used in the diagnosis and treatment of metastatic castration-resistant prostate cancer.
Industry: Available for research and development purposes, particularly in the field of radiopharmaceuticals.
Wirkmechanismus
The mechanism of action of abefolastat tesaroxetan involves its binding to PSMA, which is overexpressed in prostate cancer cells. Once bound, the radiolabeled compound allows for imaging and targeted therapy of prostate cancer. The molecular targets include PSMA, and the pathways involved are related to the inhibition of PSMA activity, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Abefolastat tesaroxetan is unique due to its high tumor uptake and retention when radiolabeled with copper-64. Similar compounds include:
PSMA-617: Another PSMA inhibitor used in prostate cancer research.
PSMA-11: A compound used for PET imaging of prostate cancer.
PSMA-1007: A radiolabeled compound used for imaging and therapy of prostate cancer.
Compared to these compounds, this compound offers superior tumor uptake and retention, making it a valuable tool in prostate cancer research .
Eigenschaften
Molekularformel |
C100H150N20O24 |
|---|---|
Molekulargewicht |
2016.4 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[8-[[(2R)-2-[[(2R)-2-[[5-[[8-[[5-[[(2R)-1-[[(2R)-1-[[8-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-8-oxooctyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoyl]amino]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]octanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C100H150N20O24/c121-81(107-49-25-21-37-73(93(135)136)115-97(143)117-75(95(139)140)45-47-87(127)128)39-19-3-1-5-23-51-109-89(131)77(59-69-29-11-7-12-30-69)113-91(133)79(61-71-33-15-9-16-34-71)111-83(123)41-27-43-85(125)119-99-63-101-53-56-104-66-100(67-105-57-54-102-64-99,68-106-58-55-103-65-99)120-86(126)44-28-42-84(124)112-80(62-72-35-17-10-18-36-72)92(134)114-78(60-70-31-13-8-14-32-70)90(132)110-52-24-6-2-4-20-40-82(122)108-50-26-22-38-74(94(137)138)116-98(144)118-76(96(141)142)46-48-88(129)130/h7-18,29-36,73-80,101-106H,1-6,19-28,37-68H2,(H,107,121)(H,108,122)(H,109,131)(H,110,132)(H,111,123)(H,112,124)(H,113,133)(H,114,134)(H,119,125)(H,120,126)(H,127,128)(H,129,130)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H2,115,117,143)(H2,116,118,144)/t73-,74-,75-,76-,77+,78+,79+,80+,99?,100?/m0/s1 |
InChI-Schlüssel |
KUSHPDNZFGMDOD-MXMGMDFJSA-N |
Isomerische SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
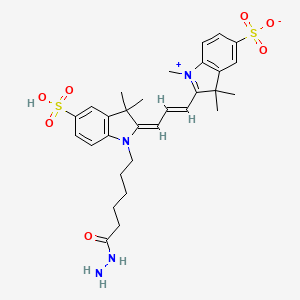
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
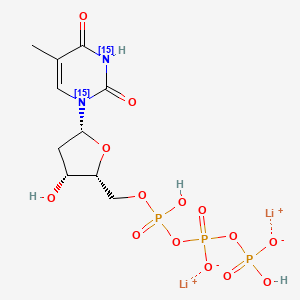


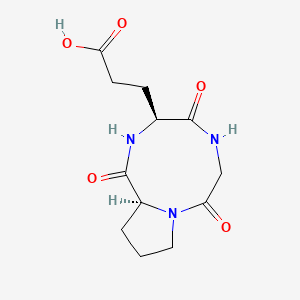
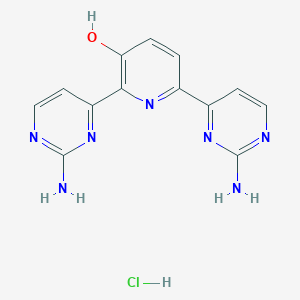
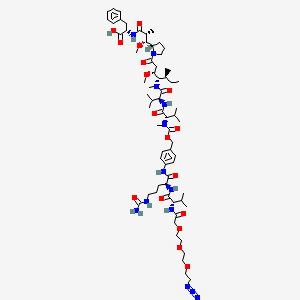
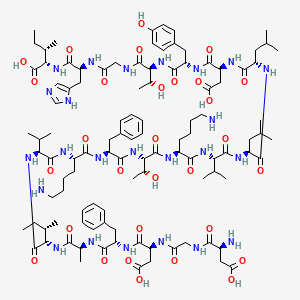
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
